

# SR14150: A Technical Guide to its Binding Affinity, Selectivity, and Signaling Profile

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## Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

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## Abstract

**SR14150** is a notable pharmacological tool and potential therapeutic agent characterized by its moderately selective agonist activity at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **SR14150**, alongside detailed experimental methodologies for its characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

## Binding Affinity and Selectivity Profile

**SR14150** exhibits a distinct binding profile, with a marked preference for the NOP receptor over classical opioid receptors. Its affinity is highest for the NOP receptor, followed by the mu-opioid receptor (MOR).

## Quantitative Binding Data

The binding affinities of **SR14150** for various opioid receptors, determined through radioligand competition binding assays, are summarized in the table below. The data highlights its approximately 20-fold selectivity for the NOP receptor over the mu-opioid receptor.<sup>[1][2]</sup>

Information regarding its affinity for delta (DOR) and kappa (KOR) opioid receptors is less prevalent in the reviewed literature.

Receptor	Radioligand	Preparation	Ki (nM)	Selectivity (fold vs. NOP)	Reference
NOP	[ <sup>3</sup> H]Nociceptin	CHO cell membranes expressing human NOP receptor	1.5	-	[2]
Mu (μ)	[ <sup>3</sup> H]DAMGO	CHO cell membranes expressing human μ-opioid receptor	30	20	[2]
Delta (δ)	Not explicitly reported	-	-	-	
Kappa (κ)	Not explicitly reported	-	-	-	

Table 1: Binding Affinity (Ki) of **SR14150** at Opioid Receptors. Ki values represent the concentration of **SR14150** required to inhibit 50% of the radioligand binding.

## Functional Activity Profile

**SR14150** is characterized as a partial agonist at both the NOP and mu-opioid receptors.[1][2] This dual activity is a key feature of its pharmacological profile and has been primarily characterized using [<sup>35</sup>S]GTPyS binding assays.

## [<sup>35</sup>S]GTPyS Binding Assay Data

In functional assays, **SR14150** demonstrates partial agonism, stimulating G-protein activation at both NOP and mu-opioid receptors.

Receptor	Assay	Preparation	Activity	Efficacy (vs. full agonist)	Reference
NOP	[ <sup>35</sup> S]GTPγS Binding	CHO cell membranes expressing human NOP receptor	Partial Agonist	<50% of N/OFQ	
Mu (μ)	[ <sup>35</sup> S]GTPγS Binding	CHO cell membranes expressing human μ- opioid receptor	Partial Agonist	Not explicitly quantified	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Functional Activity of **SR14150**. Efficacy is expressed relative to the maximal stimulation achieved by a full agonist for the respective receptor.

## Experimental Protocols

The characterization of **SR14150**'s binding and functional profile relies on standardized in vitro pharmacological assays.

### Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the  $K_i$  of **SR14150** at NOP and other opioid receptors.

Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NOP, mu, delta, or kappa opioid receptor.

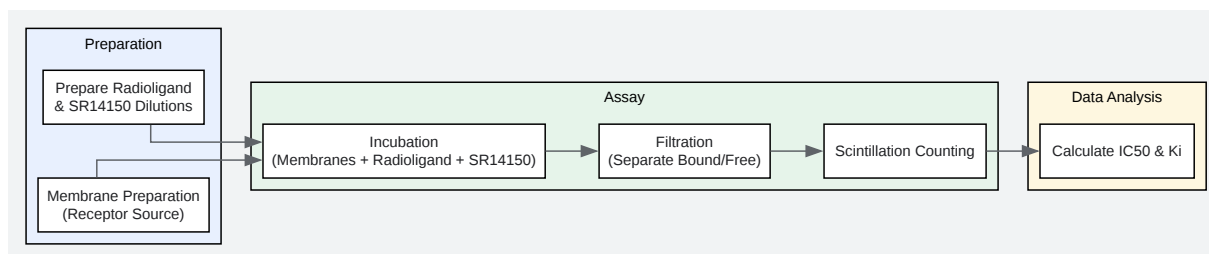
- Radioligands:
  - For NOP receptor: [ $^3\text{H}$ ]Nociceptin.
  - For mu-opioid receptor: [ $^3\text{H}$ ]DAMGO.
  - For delta-opioid receptor: [ $^3\text{H}$ ]DPDPE.
  - For kappa-opioid receptor: [ $^3\text{H}$ ]U69,593.
- Test Compound: **SR14150**.
- Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for each receptor (e.g., naloxone for opioid receptors, unlabeled N/OFQ for NOP).
- Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Counter and Cocktail.

#### Procedure:

- Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its  $K_d$  value), and varying concentrations of **SR14150**.
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound

radioactivity.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of **SR14150** to generate a competition curve and determine the  $IC_{50}$  value. Convert the  $IC_{50}$  to a  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.



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Fig 1. Experimental workflow for a radioligand binding assay.

## [<sup>35</sup>S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPγS, to the Gα subunit.

Objective: To determine the functional efficacy (agonist/antagonist activity) of **SR14150** at NOP and mu-opioid receptors.

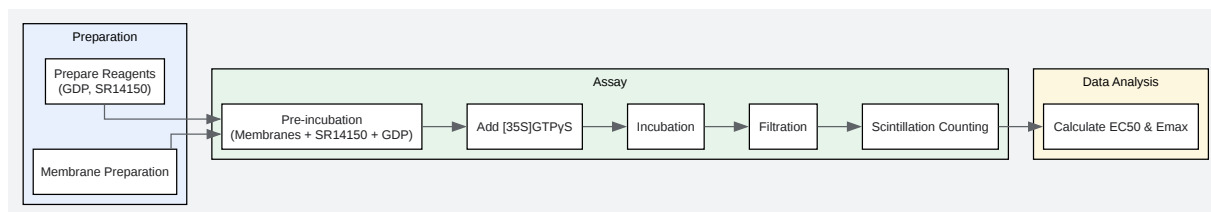
Materials:

- Receptor Source: Membranes from cells expressing the receptor of interest.

- Radioligand: [ $^{35}\text{S}$ ]GTPyS.
- Reagents: GDP,  $\text{MgCl}_2$ , NaCl.
- Test Compound: **SR14150**.
- Positive Control: A known full agonist for the receptor (e.g., N/OFQ for NOP, DAMGO for  $\mu$ -opioid).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing  $\text{MgCl}_2$  and NaCl.
- Filtration Apparatus and Scintillation Counter.

#### Procedure:

- Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
- Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, varying concentrations of **SR14150** (or the positive control), and the assay buffer.
- Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptors.
- Initiation of Reaction: Add [ $^{35}\text{S}$ ]GTPyS to each well to start the binding reaction.
- Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
- Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of [ $^{35}\text{S}$ ]GTPyS bound against the log concentration of **SR14150** to generate a dose-response curve. Determine the  $\text{EC}_{50}$  (concentration for 50% of maximal effect) and  $\text{E}_{\text{max}}$  (maximal effect) values. The  $\text{E}_{\text{max}}$  value, when compared to that of a full agonist, indicates whether the compound is a full or partial agonist.



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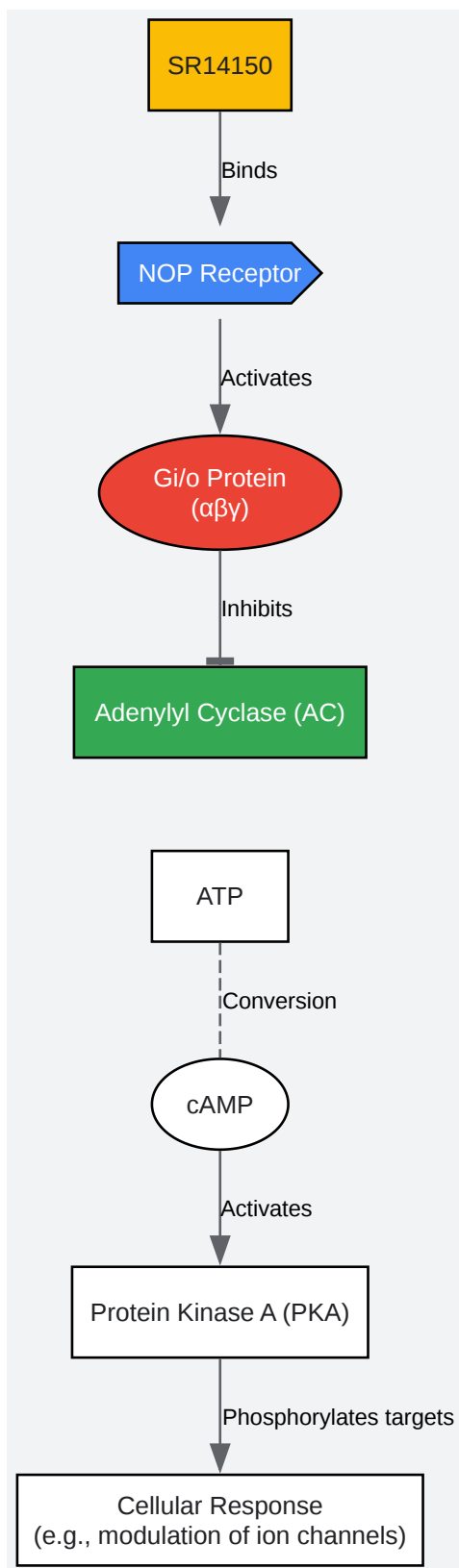
Fig 2. Experimental workflow for a  $[^3\text{S}]\text{GTPyS}$  binding assay.

## Signaling Pathways

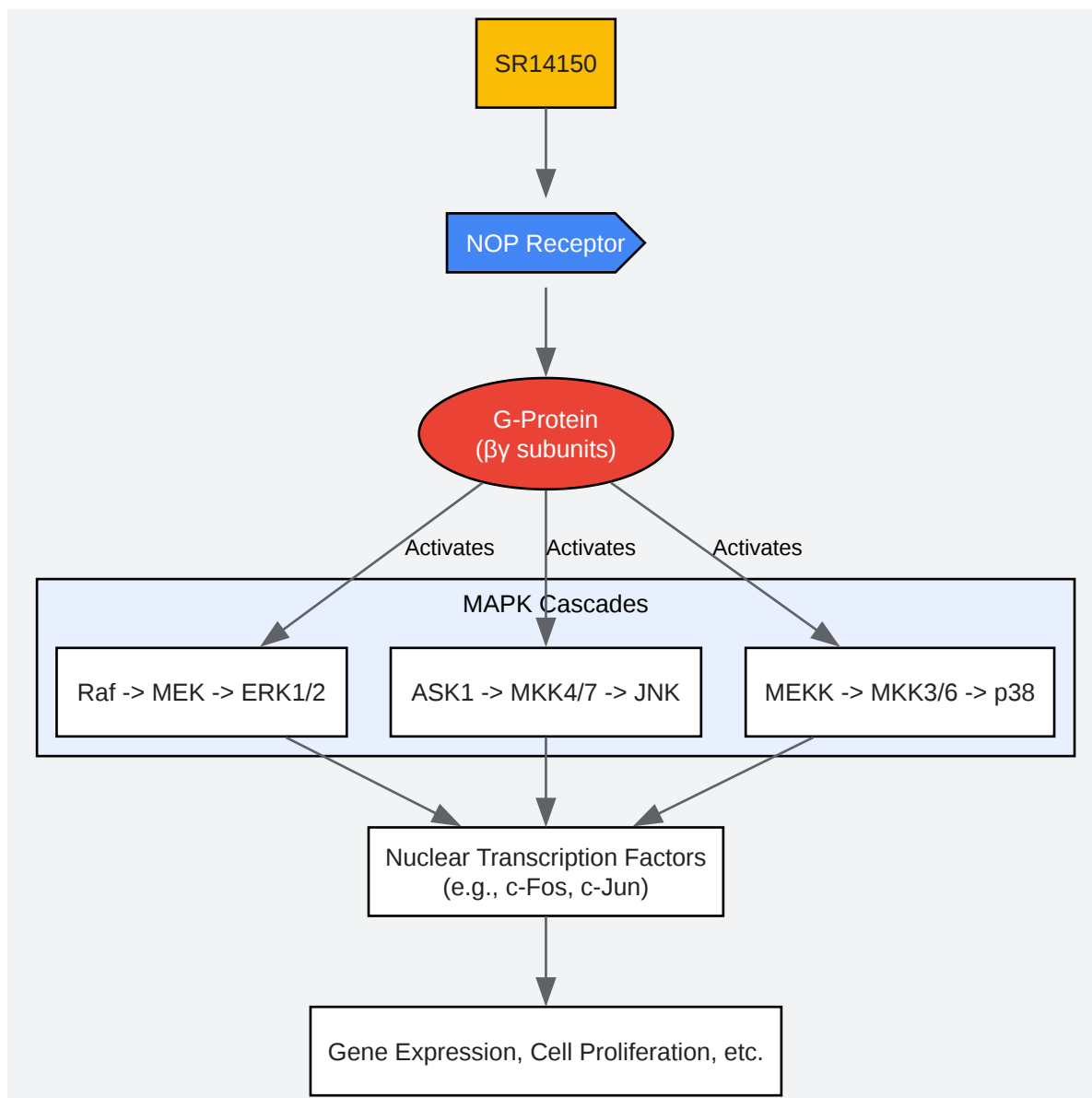
**SR14150**, as an agonist at the Gi-coupled NOP receptor, primarily initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, activation of the NOP receptor can modulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.

## Canonical Gi-Coupled Signaling Pathway

The primary mechanism of action for **SR14150** at the NOP receptor involves the canonical Gi-protein signaling pathway.







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